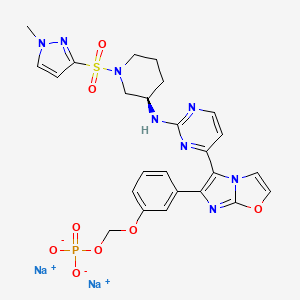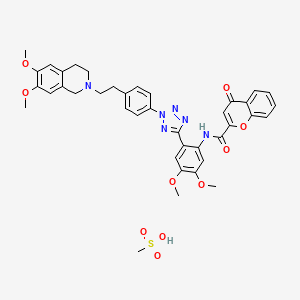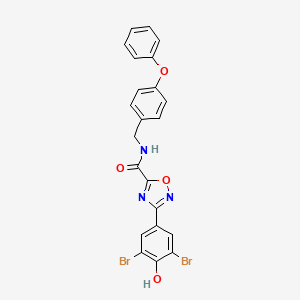
Vactosertib
Descripción general
Descripción
Vactosertib es un inhibidor de molécula pequeña de la cinasa del receptor tipo I del factor de crecimiento transformante beta. Es conocido por su potencial en el tratamiento de diversos cánceres al inhibir la vía de señalización del factor de crecimiento transformante beta, que desempeña un papel crucial en el crecimiento tumoral y la metástasis .
Aplicaciones Científicas De Investigación
Vactosertib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la vía de señalización del factor de crecimiento transformante beta y su papel en diversas reacciones químicas.
Biología: Se emplea en investigación para comprender los procesos celulares influenciados por la vía del factor de crecimiento transformante beta, como la proliferación celular, la diferenciación y la apoptosis.
Medicina: Se investiga su potencial en el tratamiento de cánceres, particularmente aquellos resistentes a las terapias convencionales. .
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a la vía del factor de crecimiento transformante beta
Mecanismo De Acción
Vactosertib ejerce sus efectos inhibiendo la cinasa del receptor tipo I del factor de crecimiento transformante beta. Esta inhibición previene la fosforilación y activación de las moléculas de señalización corriente abajo, como SMAD2 y SMAD3. Al bloquear esta vía, this compound reduce el crecimiento tumoral, la metástasis y la evasión inmunitaria. El compuesto también mejora la eficacia de otras terapias contra el cáncer al modular el microambiente tumoral .
Compuestos similares:
Bintrafusp alfa: Un conjugado bifuncional que se une al factor de crecimiento transformante beta y al ligando de muerte programada 1.
AVID200: Una trampa diseñada computacionalmente de ectodominios del receptor del factor de crecimiento transformante beta fusionada a un dominio Fc.
Luspatercept: Una fusión recombinante que une el receptor activin IIb a la inmunoglobulina G.
Unicidad de this compound: this compound destaca por su alta potencia y selectividad para la cinasa del receptor tipo I del factor de crecimiento transformante beta. Ha mostrado un perfil de seguridad favorable y eficacia en múltiples tipos de cáncer, lo que lo convierte en un candidato prometedor para el desarrollo clínico adicional .
Safety and Hazards
Vactosertib is considered toxic and can cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, it has been shown to have an acceptable safety profile .
Direcciones Futuras
Vactosertib has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and colorectal cancer . Future research will likely focus on further evaluating its safety and efficacy in larger clinical trials, as well as exploring its potential in combination with other therapies .
Análisis Bioquímico
Biochemical Properties
Vactosertib plays a significant role in biochemical reactions by interacting with various biomolecules. It selectively inhibits TGF-β receptor type I, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This interaction with the TGF-β signaling pathway is critical in its function as an anti-cancer agent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to decrease cell proliferation and induce spheroid shrinkage . Moreover, this compound suppresses the cell cycle and induces apoptosis by regulating the expression of p53 and BAX proteins . It also enhances the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It reversibly binds to the adenosine triphosphate binding site on ALK5 with high affinity, thereby inhibiting downstream signaling and phosphorylation of Smad mediators . This inhibition of the TGF-β signaling pathway decreases epithelial-to-mesenchymal transition and metastasis, and increases the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound pharmacokinetics were dose-proportional within the tested dose range with negligible accumulation when administered once daily for five days . This suggests that this compound has good stability and does not degrade significantly over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve anti-tumor properties in both cellular and animal models of colorectal cancer (CRC) when administered either alone or in combination with the standard first-line chemotherapeutic treatment, 5-Fluorouracil (5-FU) .
Metabolic Pathways
This compound is involved in the TGF-β signaling pathway, which is a critical metabolic pathway in many pathologies, including cancer . By inhibiting the TGF-β receptor type I, this compound affects the metabolic flux of this pathway.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de vactosertib implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para la rentabilidad y la eficiencia, asegurando que el compuesto cumpla con los estándares de grado farmacéutico. Se pueden emplear técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: Vactosertib se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o alcoholes.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Bintrafusp alfa: A bifunctional conjugate that binds transforming growth factor-beta and programmed death-ligand 1.
AVID200: A computationally designed trap of transforming growth factor-beta receptor ectodomains fused to an Fc domain.
Luspatercept: A recombinant fusion that links the activin receptor IIb to immunoglobulin G.
Uniqueness of Vactosertib: this compound stands out due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. It has shown a favorable safety profile and efficacy in multiple cancer types, making it a promising candidate for further clinical development .
Propiedades
IUPAC Name |
2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCDSQATIJKQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010181 | |
| Record name | Vactosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352608-82-2 | |
| Record name | Vactosertib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vactosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15310 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vactosertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VACTOSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B612211.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)


![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)

![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)




